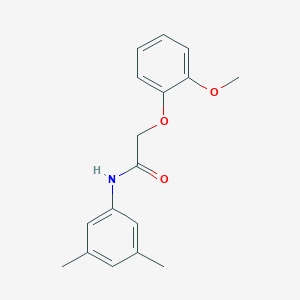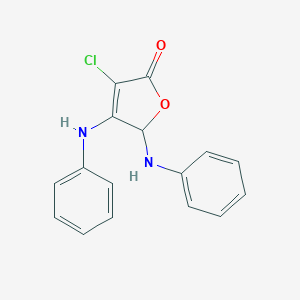
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as AG-014699, is a novel PARP inhibitor that has gained significant attention in the scientific community due to its potential application in cancer treatment. PARP inhibitors are a class of drugs that target the poly (ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair processes. By inhibiting PARP, AG-014699 can induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy.
作用机制
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the PARP enzyme, which is involved in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage, which can induce cell death in cancer cells. 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be particularly effective in cancer cells with defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to induce DNA damage and cell death in cancer cells, leading to tumor regression. In addition, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also induce DNA damage in normal cells, leading to potential toxicity.
实验室实验的优点和局限性
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be difficult to synthesize and purify, which can limit its availability for research purposes. In addition, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can induce DNA damage in normal cells, which can complicate interpretation of experimental results.
未来方向
Future research on 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile will focus on several areas, including optimization of synthesis methods to improve yield and purity, identification of biomarkers to predict response to treatment, and development of combination therapies to enhance efficacy and reduce toxicity. In addition, further studies are needed to elucidate the mechanisms of resistance to PARP inhibitors and to identify strategies to overcome resistance.
合成方法
The synthesis of 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process that includes the reaction of 4-fluoroaniline with 2,6-difluorobenzonitrile to form 2,6-difluoro-4-(4-fluorophenyl)aniline. This intermediate product is then reacted with 7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. The synthesis of 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied and optimized to improve yield and purity.
科学研究应用
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical and clinical trials for its potential application in cancer treatment. In preclinical studies, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown significant antitumor activity in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. In clinical trials, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown promising results in the treatment of BRCA-deficient ovarian and breast cancer.
属性
产品名称 |
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
|---|---|
分子式 |
C24H21F2N3O |
分子量 |
405.4 g/mol |
IUPAC 名称 |
2-amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21F2N3O/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-27)23(28)29(19)17-9-7-16(26)8-10-17/h3-10,21H,11-12,28H2,1-2H3 |
InChI 键 |
IVHIYJIUIYQBKF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)


![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)